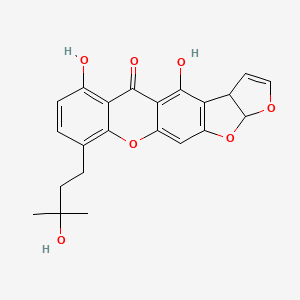
Austocystinb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Austocystinb is a naturally occurring mycotoxin produced by certain species of fungi. It belongs to the class of compounds known as polyketides, which are known for their diverse biological activities. This compound has garnered significant attention due to its potent cytotoxic properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Austocystinb involves complex multi-step processes. One common synthetic route includes the use of polyketide synthase enzymes, which facilitate the formation of the polyketide backbone. The process typically involves the following steps:
Initiation: The synthesis begins with the condensation of simple acyl-CoA precursors.
Chain Elongation: The polyketide chain is elongated through successive condensations with malonyl-CoA or methylmalonyl-CoA units.
Cyclization and Tailoring: The linear polyketide chain undergoes cyclization and various tailoring reactions, such as oxidation, reduction, and methylation, to form the final structure of this compound.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound.
化学反応の分析
Types of Reactions: Austocystinb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities.
科学的研究の応用
Austocystinb has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study polyketide biosynthesis and enzyme mechanisms.
Biology: It serves as a tool to investigate fungal metabolism and secondary metabolite production.
Medicine: Due to its cytotoxic properties, this compound is studied for its potential use in cancer therapy.
作用機序
Austocystinb exerts its effects through several mechanisms:
DNA Intercalation: this compound can intercalate into DNA, disrupting its structure and function.
Inhibition of Protein Synthesis: It inhibits protein synthesis by binding to ribosomes.
Induction of Apoptosis: this compound induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
類似化合物との比較
Austocystinb is compared with other polyketide mycotoxins, such as:
Aflatoxin: Known for its hepatotoxicity and carcinogenicity.
Ochratoxin: Noted for its nephrotoxicity.
Fumonisin: Associated with neurotoxicity and hepatotoxicity.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its complex synthesis, varied chemical reactions, and potent biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.
特性
分子式 |
C22H20O7 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3 |
InChIキー |
JWPAJVNQGTWPMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


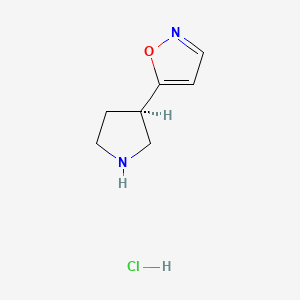
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)

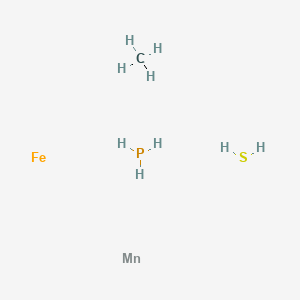
![4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B12297329.png)
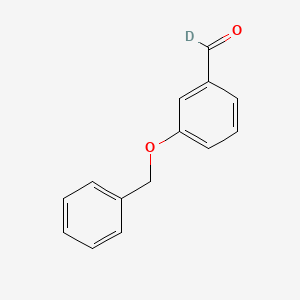
![(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12297335.png)
![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)
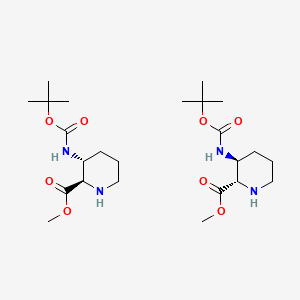
![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)

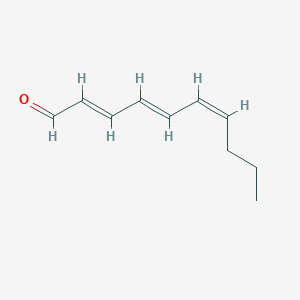
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
